molecular formula C17H14BrClN4OS B2787301 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179500-12-9

6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2787301
CAS No.: 1179500-12-9
M. Wt: 437.74
InChI Key: PJPWKLPYZGDPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound featuring a fused triazolothiadiazine core. The molecule is substituted at the C-3 position with a 4-methoxyphenyl group and at the C-6 position with a 4-chlorophenyl moiety. The hydrobromide salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS.BrH/c1-23-14-8-4-12(5-9-14)16-19-20-17-22(16)21-15(10-24-17)11-2-6-13(18)7-3-11;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPWKLPYZGDPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has garnered attention for its diverse biological activities. This article summarizes the research findings on its biological activity, focusing on its antioxidant, anti-diabetic, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClN6OS
  • Molecular Weight : 443.96 g/mol
  • CAS Number : Not specified in the search results.

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antioxidant properties. The compound was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method.

  • IC50 Value : The compound exhibited an IC50 value of 16.97 µg/ml , indicating a strong ability to scavenge free radicals and mitigate oxidative stress .

Anti-Diabetic Activity

The compound has shown promising results in lowering blood glucose levels in vivo. In a study involving streptozotocin-induced diabetic rats:

  • Blood Glucose Reduction : The compound demonstrated a 59.15% reduction in blood glucose levels .
  • This suggests potential therapeutic applications for managing diabetes.

Anticancer Activity

The anticancer potential of 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine was evaluated against various cancer cell lines at the National Cancer Institute (NCI).

  • Growth Inhibition : The compound exhibited a growth inhibition rate of 44.59% against CCRF-CEM (Leukemia) cell lines , indicating moderate anticancer activity .

Table of Biological Activities

Activity TypeMethodologyResultReference
AntioxidantDPPH ScavengingIC50 = 16.97 µg/ml
Anti-DiabeticIn Vivo (Streptozotocin model)59.15% blood glucose reduction
AnticancerNCI 60 Cell Lines Panel44.59% growth inhibition

Structure-Activity Relationship (SAR)

The biological activity of triazolo[3,4-b][1,3,4]thiadiazine derivatives is influenced by their chemical structure. The presence of specific substituents on the phenyl rings plays a critical role in enhancing their pharmacological properties:

  • Chlorophenyl and Methoxyphenyl Groups : These groups contribute to the compound's effectiveness as an antioxidant and anticancer agent.
  • Thiadiazine Core : The thiadiazine moiety is essential for the biological activity observed in these compounds .

Scientific Research Applications

Research has demonstrated that compounds similar to 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Activity : Studies indicate that derivatives of this compound can inhibit cell growth in human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4). Specifically, certain derivatives showed IC50 values ranging from 0.011 to 0.015 µM against SGC-7901 cells .

Applications in Cancer Research

The primary application of 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide lies in its potential as an anticancer agent. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study 1SGC-79010.011 - 0.015Tubulin inhibition
Study 2A5490.026 - 0.071Microtubule disruption
Study 3MCF-7Comparable to CA-4 (IC50 = 0.009 - 0.013)Cell cycle arrest

Case Study 1: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) revealed that substituents on the phenyl rings significantly influence the antiproliferative activity of the compound. Substituting the classic methoxy groups with different functional groups retained or even enhanced activity against cancer cells .

Case Study 2: In Vivo Studies

In vivo studies are underway to further evaluate the efficacy and safety profile of this compound in animal models. Preliminary results suggest promising antitumor activity with manageable toxicity levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of triazolothiadiazines is highly dependent on substituents at the C-3 and C-6 positions. Below is a comparative analysis of structurally related compounds:

Compound Name C-3 Substituent C-6 Substituent Key Biological Activity Source
Target Compound (Hydrobromide salt) 4-Methoxyphenyl 4-Chlorophenyl Anticancer (predicted based on SAR)
3-(3,4,5-Trimethoxyphenyl)-6-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazine 3,4,5-Trimethoxyphenyl 4-Chlorophenyl Antiproliferative activity (tubulin inhibition; IC₅₀ = 0.18 µM against MCF-7 cells)
3-(Pyridin-4-yl)-7H-triazolo[3,4-b]thiadiazine derivatives Pyridin-4-yl Varied (e.g., aryl/hetaryl) Cholinesterase inhibition (IC₅₀ = 13.66 µM for EeAChE)
6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-pyrazol-4-yl)-7H-triazolo[3,4-b]thiadiazine 5-Methyl-1-phenyl-pyrazol-4-yl 4-Methoxyphenyl Alkaline phosphatase inhibition (>50% inhibition at 10 µM)
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-triazolo[3,4-b]thiadiazine 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A inhibition (IC₅₀ = 3.2 nM; >1000× selectivity over other PDE isoforms)

Key Findings

Anticancer Activity :

  • The 4-chlorophenyl group at C-6 is a critical pharmacophore for antiproliferative effects. For example, compound 5a (3,4,5-trimethoxyphenyl at C-3) demonstrated potent tubulin polymerization inhibition (IC₅₀ = 0.18 µM) . The target compound’s 4-methoxyphenyl group at C-3 may reduce potency compared to trimethoxy derivatives but retains activity due to the electron-donating methoxy group .
  • SAR studies indicate p-chlorophenyl at C-6 enhances cytotoxicity by 20–30% compared to unsubstituted phenyl rings .

Enzyme Inhibition :

  • Methoxy groups at C-3 (e.g., 4-methoxyphenyl) correlate with alkaline phosphatase and cholinesterase inhibition. For instance, pyridinyl-substituted analogs showed IC₅₀ values of 1.32 µM for alkaline phosphatase .
  • Bulky substituents (e.g., tetrahydrofuran-3-yloxy at C-6) improve PDE4 selectivity. Compound 10 achieved PDE4A inhibition with IC₅₀ = 3.2 nM .

Antibacterial Activity :

  • Compounds with 4-methoxyphenyl at C-6 and heteroaryl groups at C-3 (e.g., pyrazolyl) exhibited superior antibacterial effects compared to ampicillin, highlighting the role of methoxy groups in membrane penetration .

Hydrobromide Salt vs. Free Base

  • The hydrobromide salt form (e.g., 6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-triazolo[3,4-b]thiadiazine hydrobromide) improves aqueous solubility, which is critical for in vivo bioavailability .

Table 1: Inhibitory Potency Comparison

Compound Target IC₅₀/Inhibition % Selectivity/Notes
Target Compound (Hydrobromide) Tubulin Predicted IC₅₀ ~1–5 µM* Likely less potent than 3,4,5-trimethoxy analogs
3-(3,4,5-Trimethoxyphenyl)-6-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazine Tubulin 0.18 µM Disrupts microtubule dynamics
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-triazolo[3,4-b]thiadiazine PDE4A 3.2 nM >1000× selectivity over PDE1–11
3-(Pyridin-4-yl)-7H-triazolo[3,4-b]thiadiazine (152a) Alkaline Phosphatase 1.32 µM Competitive inhibition

*Predicted based on structural similarity to compound 5a.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?

Methodological Answer: The compound is synthesized via cyclocondensation of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiols with fenacyl bromides under basic conditions (e.g., KOH in ethanol). Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of triazole-thiol to fenacyl bromide ensures minimal side-product formation.
  • Reaction Time: 6–8 hours under reflux (70–80°C) achieves >80% yield, monitored by TLC (ethyl acetate/hexane, 3:7).
  • Hydrobromide Salt Formation: Post-synthesis, the free base is treated with HBr in acetic acid, followed by recrystallization from ethanol/water (1:2) to isolate the hydrobromide salt .

Q. How is the structural identity of this compound validated post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

  • X-Ray Crystallography: Monoclinic crystal system (space group Pc) with unit cell parameters (a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å, β = 99.65°) confirms the fused triazolo-thiadiazine core and substituent orientations .
  • Spectroscopy:
    • ¹H NMR (DMSO-d₆): Aromatic protons appear as doublets (δ 7.2–8.1 ppm); methoxy group at δ 3.8 ppm.
    • IR: Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 750 cm⁻¹ (C-S).
  • Elemental Analysis: %C, %H, %N within ±0.3% of theoretical values .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

Methodological Answer: Solubility varies with solvent polarity:

Solvent Solubility (mg/mL)
DMSO>50 (suitable for stock solutions)
Water<0.1 (requires co-solvents like PEG-400)
Ethanol5–10 (limited for in vivo use)
Hydrobromide salts generally exhibit improved aqueous solubility compared to free bases. For in vitro assays, prepare stock in DMSO (≤1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence antibacterial activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl at Position 6: Enhances lipophilicity, improving Gram-positive bacterial inhibition (e.g., S. aureus MIC = 8 µg/mL).
  • 4-Methoxyphenyl at Position 3: Electron-donating groups reduce cytotoxicity but may decrease potency against E. coli.
    Experimental Design:
  • Analog Synthesis: Replace substituents (e.g., 4-Fluorophenyl at Position 6) and compare activity via broth microdilution assays .
  • Data Analysis: Use molecular docking (PDB: 1JIJ) to correlate substituent effects with binding affinity to bacterial dihydrofolate reductase .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism):

  • Dynamic NMR: Perform variable-temperature ¹H NMR (25–80°C) to detect exchange broadening in triazole protons.
  • Theoretical Calculations: Use DFT (B3LYP/6-31G*) to model tautomeric equilibria and compare with experimental data.
  • Single-Crystal Analysis: Confirm dominant tautomer via X-ray diffraction; hydrogen bonding (e.g., N-H∙∙∙Br) stabilizes specific conformers .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer: Degradation pathways (hydrolysis, oxidation) are pH- and temperature-dependent:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Stabilizers: Add antioxidants (0.01% BHT) or buffer to pH 4–5 (citrate-phosphate) to reduce hydrobromide dissociation.
  • Lyophilization: For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent hydrate formation .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in different cell lines?

Methodological Answer: Discrepancies may stem from assay conditions or cell-specific uptake:

  • Standardized Protocols: Use identical cell lines (e.g., HepG2 vs. HEK293), serum-free media during treatment, and MTT assay at 48 hours.
  • Mechanistic Studies: Perform ROS detection (DCFH-DA probe) and caspase-3 activation assays to differentiate apoptotic vs. necrotic pathways.
  • Cross-Study Comparison: Normalize data to positive controls (e.g., doxorubicin) and account for batch-to-batch compound variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.